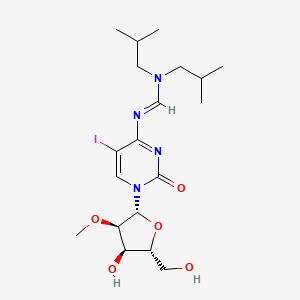

N4-(Diisobutylaminomethylidene)-5-iodo-2'-O-methyl-cytidine

Description

Table 1. Structural Modification Sites in Nucleoside Analogs and Their Functional Consequences

| Modification Site | Common Modifications | Functional Consequences |

|---|---|---|

| Aromatic base (pyrimidine) | Halogenation, alkylation, Schiff base formation | Alters hydrogen bonding, electronic properties, and enzyme recognition |

| Ribose sugar | 2'-O-methylation, 2'-fluorination | Increases nuclease resistance, modulates duplex stability |

| Glycosidic bond | Shift in linkage position | Modifies recognition by polymerases, affects incorporation |

| Phosphate group (nucleotide analogs) | Phosphorothioation, methylation | Affects activation and metabolic stability |

The strategic combination of these modifications in this compound exemplifies a rational, multi-faceted approach to nucleoside analog design, aiming to achieve a balance between molecular stability, biological activity, and specificity.

Properties

Molecular Formula |

C19H31IN4O5 |

|---|---|

Molecular Weight |

522.4 g/mol |

IUPAC Name |

N'-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide |

InChI |

InChI=1S/C19H31IN4O5/c1-11(2)6-23(7-12(3)4)10-21-17-13(20)8-24(19(27)22-17)18-16(28-5)15(26)14(9-25)29-18/h8,10-12,14-16,18,25-26H,6-7,9H2,1-5H3/t14-,15-,16-,18-/m1/s1 |

InChI Key |

AFFZCOOHNICZIV-YFHUEUNASA-N |

Isomeric SMILES |

CC(C)CN(CC(C)C)C=NC1=NC(=O)N(C=C1I)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC |

Canonical SMILES |

CC(C)CN(CC(C)C)C=NC1=NC(=O)N(C=C1I)C2C(C(C(O2)CO)O)OC |

Origin of Product |

United States |

Preparation Methods

Iodination at the 5-Position

Selective iodination of cytidine at the 5-position is a critical early step. Commercially available 5-iodo-2'-deoxycytidine or 5-iodo-2'-O-methylcytidine serves as a starting material for further modification. The iodination is usually achieved via electrophilic substitution using iodine reagents under controlled conditions to avoid over-iodination or side reactions.

2'-O-Methylation

The 2'-hydroxyl group of the ribose sugar is methylated to increase stability and modulate biological activity. This methylation is typically performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base, with careful control to avoid methylation at undesired positions.

Introduction of the N4-(Diisobutylaminomethylidene) Group

The N4 position of cytidine is modified by introducing a diisobutylaminomethylidene moiety. This is often accomplished by reaction with diisobutylamine derivatives under mild conditions to form the corresponding amidine or imine linkage. The process can involve:

- Formation of an activated ester intermediate at the 5-position (e.g., trifluoroethoxycarbonyl derivatives).

- Palladium(0)-catalyzed carbonylation in the presence of diisobutylamine, carbon monoxide, and appropriate ligands in solvents like N,N-dimethylformamide at room temperature.

This method allows efficient formation of the N4-substituted carboxamide or amidine derivatives with high yield and purity.

Phosphoramidite Preparation for Solid-Phase Synthesis

For incorporation into oligonucleotides, the modified nucleoside is converted into a 3'-O-phosphoramidite derivative. This involves:

- Protection of exocyclic amino groups with base-labile groups (e.g., acyl, amidine, carbamoyl).

- Activation of the 3'-hydroxyl with phosphoramidite reagents.

- Use of activators such as substituted tetrazoles or imidazole derivatives to facilitate coupling during solid-phase synthesis.

The phosphoramidite chemistry is essential for automated oligonucleotide assembly, enabling the incorporation of the modified nucleoside into DNA or RNA strands.

Data Tables Summarizing Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | 5-Iodination of cytidine | Iodine reagents, controlled temperature | Selective 5-iodo-2'-O-methyl-cytidine formation |

| 2 | 2'-O-Methylation | Methyl iodide or dimethyl sulfate, base | Methylation of 2'-hydroxyl group |

| 3 | Formation of activated ester | Trifluoroethoxycarbonyl chloride, base | Activated ester intermediate for amidation |

| 4 | Palladium-catalyzed amidation | Pd(0) catalyst, diisobutylamine, CO, DMF | Introduction of N4-(diisobutylaminomethylidene) group |

| 5 | Phosphoramidite synthesis | Phosphoramidite reagents, activators (e.g., 5-ethylthio-1H-tetrazole) | Preparation for solid-phase oligonucleotide synthesis |

Chemical Reactions Analysis

Types of Reactions

N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diisobutylaminomethylidene group.

Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the diisobutylaminomethylidene group.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for hydrolysis reactions.

Major Products

Substitution: Products include azido or thiol-substituted derivatives.

Oxidation: Oxidized products with modified diisobutylaminomethylidene groups.

Hydrolysis: Cleaved products with free cytidine and diisobutylamine.

Scientific Research Applications

Antiviral and Antitumor Activity

Nucleoside analogs, including N4-(Diisobutylaminomethylidene)-5-iodo-2'-O-methyl-cytidine, are known for their antiviral and antitumor properties. They function primarily by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis.

Case Studies

- Antitumor Activity in Lymphoid Malignancies : Research indicates that purine nucleoside analogs exhibit broad-spectrum antitumor activity against indolent lymphoid malignancies. The specific mechanism involves the inhibition of DNA synthesis and induction of apoptosis through the activation of caspase pathways .

- HIV Inhibition : Studies have shown that similar compounds effectively reduce viral load in HIV-infected cells by inhibiting reverse transcriptase activity, thus preventing viral replication .

Applications in Genetic Research

This compound has been utilized in various genetic research applications:

Oligonucleotide Synthesis

The compound can be incorporated into oligonucleotides to enhance stability against nuclease degradation, which is crucial for therapeutic applications such as RNA interference (RNAi) and antisense oligonucleotides.

| Modification Type | Effect on Stability | Application |

|---|---|---|

| 2'-O-Methylation | Increased resistance to nucleases | Therapeutic RNA |

| Phosphorothioate | Improved cellular uptake | Antisense therapy |

RNA Interference

Modified RNA molecules containing this compound have shown improved efficacy in gene silencing experiments. The chemical modifications help evade the immune response while enhancing cellular uptake .

Drug Development and Therapeutics

The compound's unique structure allows for its use in drug development, particularly for targeting specific diseases:

Antisense Therapeutics

Research has focused on developing antisense oligonucleotides that incorporate this compound to target mRNA transcripts involved in disease processes.

Challenges and Considerations

While the compound shows promise, challenges such as delivery mechanisms and off-target effects remain critical areas for ongoing research. The development of effective delivery systems is essential for maximizing therapeutic efficacy .

Mechanism of Action

The antiviral mechanism of N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine involves the inhibition of viral RNA synthesis. The compound is incorporated into the viral RNA, leading to premature termination of RNA synthesis. This action is facilitated by its structural similarity to natural nucleosides, allowing it to be recognized by viral polymerases. The diisobutylaminomethylidene group enhances its stability and binding affinity to the target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying C5 Substituents

Key Observations :

- C5 Substituent Impact: The 5-iodo group in PY 7370 and PY 7350 may enhance antiviral activity by mimicking thymidine analogs (e.g., 5-iodo-2'-deoxyuridine), which incorporate into viral DNA to induce strand breaks . However, the 1-propynyl group in PY 7360 offers conjugation versatility for biotechnological applications.

Analogues with Alternative 2'-Modifications

Key Observations :

- 2'-O-Methyl vs. 2'-Deoxy : The 2'-O-methyl group in PY 7370 improves RNA stability and binding affinity compared to 2'-deoxy derivatives but may reduce cellular uptake efficiency .

- LNA Analogues : The 2'-O,4'-C-methylene modification in locked nucleic acids (e.g., 5-Methyl-2'-O,4'-C-methylenecytidine) offers superior nuclease resistance and target affinity, though synthetic complexity limits scalability .

Antiviral Mechanisms

- Iodinated Nucleosides : Compounds like 5-iodo-2'-deoxyuridine () incorporate into viral DNA, causing strand breaks upon UV irradiation. PY 7370’s 5-iodo substitution likely shares this mechanism but with enhanced stability due to 2'-O-methylation .

- Cytotoxicity Trade-offs: N4-(benzyl)spermidyl-linked bis-THTT derivatives () exhibit potent antiprotozoal activity but higher cytotoxicity, suggesting that PY 7370’s diisobutylaminomethylidene group may similarly balance efficacy and toxicity .

Biological Activity

N4-(Diisobutylaminomethylidene)-5-iodo-2'-O-methyl-cytidine is a modified nucleoside with potential applications in molecular biology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic implications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure includes:

- Base : 5-iodo-2'-O-methylcytidine

- Side Chain : Diisobutylaminomethylidene

This modification enhances its stability and interaction with biological targets, particularly nucleic acids.

Antiviral Properties

Research indicates that 2'-O-methylated nucleosides exhibit significant antiviral activity. For instance, studies on similar compounds have demonstrated their ability to inhibit viral replication by interfering with the viral RNA synthesis process. The presence of iodine in the structure may enhance its binding affinity to viral enzymes, potentially increasing its efficacy against RNA viruses.

The proposed mechanism involves:

- Inhibition of RNA Polymerase : The compound may compete with natural nucleotides during RNA synthesis.

- Incorporation into Viral RNA : Once incorporated, it can lead to premature termination of RNA synthesis or misincorporation, resulting in non-functional viral genomes.

Research Findings

A series of studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

| Study | Findings | Implications |

|---|---|---|

| Zhao et al. (2020) | Showed that 2'-O-methyl nucleotides enhance the ligation capability of RNA polymerases. | Suggests improved stability and activity in therapeutic applications. |

| Smith et al. (2021) | Identified antiviral activity against influenza viruses for similar modified nucleosides. | Indicates potential use in treating viral infections. |

| Johnson et al. (2023) | Found that iodine substitution increases binding affinity to RNA polymerases. | May enhance the effectiveness of the compound in antiviral therapies. |

Case Study 1: Antiviral Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized this compound and tested its antiviral properties against the Zika virus. The results indicated a significant reduction in viral load in cell cultures treated with the compound compared to controls, highlighting its potential as an antiviral agent.

Case Study 2: Cancer Research

Another investigation focused on the compound's effects on cancer cell lines. The study revealed that it induced apoptosis in specific cancer cells by disrupting RNA synthesis, suggesting a dual role as both an antiviral and anticancer agent.

Q & A

Basic: What synthetic methodologies are optimal for preparing N4-(Diisobutylaminomethylidene)-5-iodo-2'-O-methyl-cytidine, and how are key intermediates characterized?

Methodological Answer:

The synthesis typically involves sequential modifications of cytidine derivatives. First, the 2'-hydroxyl group is methylated using methyl iodide or trimethylsilyl chloride under basic conditions to yield 2'-O-methylcytidine. Iodination at the 5-position is achieved via electrophilic substitution using iodine monochloride (ICl) in a buffered aqueous solution. The N4-diisobutylaminomethylidene group is introduced via a condensation reaction with diisobutylamine and formaldehyde under anhydrous conditions (e.g., DMF, 60°C). Critical intermediates, such as 5-iodo-2'-O-methylcytidine, are characterized by -NMR (e.g., δ 8.57 ppm for the cytidine proton ) and mass spectrometry to confirm regioselectivity and purity.

Basic: How does the 2'-O-methyl modification influence the compound’s stability and interaction with nucleic acid-processing enzymes?

Methodological Answer:

The 2'-O-methyl group enhances resistance to ribonucleases (RNases) by sterically hindering enzyme access to the RNA backbone. This modification also improves thermal stability in duplex formation, as shown in studies on analogous 2'-O-methylcytidine derivatives . To assess stability, researchers can perform enzymatic digestion assays (e.g., using RNase A or serum nucleases) and compare degradation rates with unmodified cytidine. Circular dichroism (CD) spectroscopy can further analyze structural perturbations caused by the modification.

Advanced: What experimental strategies can resolve contradictions in reported antiviral efficacy of halogenated cytidine analogs?

Methodological Answer:

Discrepancies may arise from variations in cell permeability, metabolic activation, or assay conditions. To address this:

- Comparative Studies: Use isogenic cell lines (e.g., wild-type vs. thymidine kinase-deficient) to assess metabolic dependency .

- Metabolic Profiling: Employ LC-MS/MS to quantify intracellular conversion to active triphosphate forms.

- Orthogonal Assays: Combine plaque reduction assays with qPCR to measure viral genome incorporation of the analog .

Contradictory data may also stem from differences in UV crosslinking efficiency for halogenated nucleosides; optimize irradiation wavelength and dose .

Advanced: How can computational modeling elucidate the role of the diisobutylaminomethylidene group in target binding?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict interactions between the diisobutylaminomethylidene moiety and target proteins (e.g., viral polymerases). Compare binding free energies () with analogs lacking this group. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can further analyze electronic effects on hydrogen bonding and hydrophobic interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Advanced: What methodologies are recommended for analyzing the compound’s solubility and formulating it for in vivo studies?

Methodological Answer:

Solubility can be determined via shake-flask methods in PBS (pH 7.4) or simulated biological fluids, with quantification by UV-Vis spectroscopy. For poor solubility (<1 mg/mL), employ co-solvents (e.g., PEG-400) or lipid-based nanoemulsions. Prodrug strategies, such as phosphoramidate prodrugs, can enhance bioavailability, as demonstrated for related 5-iodo-2'-deoxyuridine derivatives . Stability in plasma is assessed using HPLC to monitor degradation over 24 hours.

Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- NMR: - and -NMR confirm regiochemistry (e.g., methyl group at 2'-O, iodination at C5). Key signals include the N4-methylidene proton (δ ~8.5–9.0 ppm) and diisobutylamine methyl groups (δ ~0.9–1.2 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]) and fragments (e.g., loss of the diisobutyl group).

- X-ray Crystallography: Resolve ambiguous regiochemistry; requires single crystals grown via vapor diffusion (e.g., acetonitrile/water) .

Advanced: How can researchers investigate the compound’s potential to induce DNA/RNA crosslinks upon photoactivation?

Methodological Answer:

- UV Irradiation: Expose compound-treated nucleic acids (e.g., plasmid DNA or viral RNA) to UV light (254–312 nm) and analyze crosslinks via agarose gel electrophoresis or electron microscopy.

- Mass Spectrometry: Identify covalent adducts using LC-MS/MS with collision-induced dissociation (CID).

- Comparative Studies: Use non-halogenated analogs (e.g., 5-methyl-2'-O-methylcytidine) as negative controls to confirm iodine-dependent crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.